Cycloviolacin Y2 is classified as a cyclotide, which are small, cyclic peptides that typically consist of 28 to 37 amino acids. These peptides are known for their stability and resistance to enzymatic degradation due to their unique cyclic structure and the presence of disulfide bonds. Cycloviolacin Y2 is specifically noted for its potential therapeutic applications, particularly in oncology and as an antimicrobial agent .
The synthesis of cycloviolacin Y2 can be achieved through several methods:
The synthesis process typically involves:
Cycloviolacin Y2 features a characteristic cystine-knot motif, which is essential for its structural integrity and biological activity. The peptide consists of six conserved cysteine residues that form three disulfide bonds, creating a stable cyclic structure.
Cycloviolacin Y2 undergoes several chemical reactions that are crucial for its biological function:
The reaction mechanisms often involve:
The mechanism through which cycloviolacin Y2 exerts its effects involves:
Studies indicate that cycloviolacin Y2's cytotoxicity is significantly enhanced when used in conjunction with chemotherapeutic agents, suggesting its potential as a chemosensitizer in cancer treatment .
Cycloviolacin Y2 has promising applications in various fields:
CyY2 occurs specifically in Old World Viola lineages, particularly within the section Plagiostigma, which includes V. yedoensis [1] [3]. Transcriptomic studies of Viola species (e.g., V. albida, V. mandshurica) reveal that cyclotide precursors share a conserved multi-domain architecture: an endoplasmic reticulum (ER) signal, N-terminal propeptide (NTPP), N-terminal repeat (NTR), cyclotide domain (CD), and C-terminal tail (CTR) [1]. Within this framework, cyY2 arises from divergent sequences in loops 2, 3, 5, and 6, which evolve under natural selection pressures to optimize ecological functions like membrane targeting [1] [9]. Large-scale mapping of Violaceae cyclotides confirms their near-ubiquitous distribution across ~150 species and 17 genera, with individual plants expressing 1–25 unique cyclotides [3]. CyY2 exemplifies lineage-specific diversification, as its sequence signature is restricted to Asian Viola species and is absent in phylogenetically basal genera like Hybanthus or Rinorea [3].
Table 1: Phylogenetic Occurrence of Cycloviolacin Y2
Plant Source | Genus/Section | Distribution | Expression Level |
---|---|---|---|
Viola yedoensis | Viola (sect. Plagiostigma) | China, Japan, Korea | High (identified via RP-HPLC/MS) |
Related Viola spp. | Viola (sect. Plagiostigma) | Temperate Asia | Moderate (transcriptome inferred) |
Other Violaceae genera | Hybanthus, Rinorea | Global tropics | Undetected |
CyY2 exhibits distinct structural and functional differences compared to other cycloviolacins:
Table 2: Functional Comparison of Key Cycloviolacins
Cyclotide | Net Charge | Hydrophobicity | Anti-HIV EC~50~ (μM) | Hemolytic IC~50~ (μM) |
---|---|---|---|---|
Cycloviolacin Y2 | +2 | Moderate | 1.2 | >4.5 |
Cycloviolacin Y5 | +4 | High | 0.04 | 1.8 |
Cycloviolacin O2 | +3 | High | N/A | 1.5–2.0* |
Cycloviolacin Y1 | +1 | Low | >2.0 | >10.0 |
**Data from [7] for cyO2 hemolysis on human erythrocytes.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: